![molecular formula C12H13NO2S B2895094 2-(Oxan-4-yloxy)-1,3-benzothiazole CAS No. 2176069-21-7](/img/structure/B2895094.png)
2-(Oxan-4-yloxy)-1,3-benzothiazole
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Overview
Description
“2-(Oxan-4-yloxy)benzaldehyde” is a compound with the molecular weight of 206.24 . It is a solid substance stored under inert gas . Another similar compound is “2-[(oxan-4-yl)methoxy]acetic acid” with a molecular weight of 174.2 . It is a powder stored at room temperature .
Molecular Structure Analysis
The InChI code for “2-(oxan-4-yloxy)benzaldehyde” is1S/C12H14O3/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,9,11H,5-8H2
. For “2-[(oxan-4-yl)methoxy]acetic acid”, the InChI code is 1S/C8H14O4/c9-8(10)6-12-5-7-1-3-11-4-2-7/h7H,1-6H2,(H,9,10)
. Physical And Chemical Properties Analysis
“2-(oxan-4-yloxy)benzaldehyde” is a solid substance stored under inert gas . “2-[(oxan-4-yl)methoxy]acetic acid” is a powder stored at room temperature .Scientific Research Applications
Corrosion Inhibition
2-(Oxan-4-yloxy)-1,3-Benzothiazole derivatives have been studied for their corrosion inhibiting effects, particularly against steel corrosion in acidic environments. Research has shown that certain benzothiazole derivatives offer enhanced stability and higher inhibition efficiencies, providing significant protection against corrosion. These compounds can adsorb onto surfaces through both physical and chemical interactions, offering a promising avenue for corrosion prevention in industrial applications (Hu et al., 2016).
Anticancer Activity
Benzothiazole derivatives, including those related to 2-(Oxan-4-yloxy)-1,3-Benzothiazole, have been explored for their potential anticancer properties. For instance, certain quinol derivatives have shown significant anti-tumor activity against human breast, colon, and renal cancer cell lines. The molecular mechanisms involve complex interactions leading to the generation of reactive intermediates, which could be leveraged for targeted cancer therapies (Wang et al., 2009).
Antimicrobial Effects
Some benzothiazole derivatives have demonstrated antimicrobial properties, making them candidates for addressing bacterial and fungal infections. The synthesis of new compounds in this class and their subsequent testing against various microbial strains could lead to the development of new antimicrobial agents, which are crucial in the face of rising antibiotic resistance (Rajeeva et al., 2009).
Anticonvulsant and Neuroprotective Properties
Investigations into benzothiazole derivatives have also uncovered their potential as anticonvulsant and neuroprotective agents. This could be particularly significant for the development of treatments for neurological disorders, offering a dual benefit of seizure control and protection against neural damage (Hassan et al., 2012).
Environmental Applications
In addition to pharmaceutical uses, benzothiazole derivatives are being explored for environmental applications. For instance, an environmentally friendly synthesis method for substituted 2-thiobenzothiazoles and related compounds has been developed, showcasing the potential for these compounds in various industrial and environmental settings (Deligeorgiev et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-(oxan-4-yloxy)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-4-11-10(3-1)13-12(16-11)15-9-5-7-14-8-6-9/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVSHYOBAMBJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-yloxy)-1,3-benzothiazole |
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